

N-Acetyl-D-leucine In Vivo Dosage: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Acetyl-D-leucine*

Cat. No.: B556442

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Executive Summary

The investigation into the in vivo applications of N-acetyl-leucine has predominantly centered on the L-enantiomer (N-Acetyl-L-leucine or NALL) and the racemic mixture (N-Acetyl-DL-leucine). Extensive research has identified N-Acetyl-L-leucine as the pharmacologically active component responsible for the observed neuroprotective and therapeutic effects. In contrast, in vivo studies investigating **N-Acetyl-D-leucine** as a standalone therapeutic agent are notably absent from the current scientific literature.

Available evidence from studies involving the racemic mixture indicates that **N-Acetyl-D-leucine** does not contribute to the therapeutic benefits and, in some preclinical models, has been shown to be ineffective. For instance, in a mouse model of Niemann-Pick disease type C, pre-symptomatic administration of **N-Acetyl-D-leucine** did not delay disease progression or extend lifespan, whereas the L-enantiomer and the racemic mixture did[1]. Similarly, in a rat model of vestibular compensation, N-Acetyl-L-leucine was identified as the active enantiomer, with the D-form being inactive[2].

Pharmacokinetic studies have revealed that when administered as a racemic mixture, the D-enantiomer exhibits a significantly higher maximum plasma concentration (C_{max}) and area under the curve (AUC) compared to the L-enantiomer, suggesting it is less readily metabolized and may accumulate with chronic dosing[3][4]. This accumulation and lack of therapeutic

activity underscore the scientific community's focus on N-Acetyl-L-leucine for therapeutic development.

Given the focus of the available research, these application notes and protocols will detail the recommended dosages and methodologies for in vivo studies using the therapeutically active N-Acetyl-L-leucine and the historically used racemic mixture, N-Acetyl-DL-leucine.

Quantitative Data Summary

The following tables summarize the recommended dosages of N-Acetyl-L-leucine and N-Acetyl-DL-leucine from various in vivo studies.

Table 1: Recommended Dosage of N-Acetyl-L-leucine (NALL) for In Vivo Studies

Animal Model	Disease/Condition Model	Dosage	Administration Route	Key Findings
Mouse	Traumatic Brain Injury (TBI)	100 mg/kg/day	Oral Gavage	Improved motor and cognitive outcomes, attenuated cell death and neuroinflammation[5].
Mouse	Parkinson's Disease (MPTP model)	100 mg/kg/day	Oral Gavage	Alleviated motor impairments.
Mouse	Niemann-Pick disease type C (NPC)	0.1 g/kg/day (approximates to 100 mg/kg/day)	Oral	Delayed disease progression and extended lifespan when administered pre-symptomatically.
Rat	Unilateral Labyrinthectomy	60 mg/kg	Intravenous	Accelerated vestibular compensation.

Table 2: Dosage of N-Acetyl-DL-leucine (Racemic Mixture) for In Vivo Studies

Animal Model	Disease/Condition Model	Dosage	Administration Route	Key Findings
Mouse	Niemann-Pick disease type C (NPC)	100 mg/kg	Oral	Improved ataxia, delayed disease progression, and extended lifespan.
Mouse	Pharmacokinetic Study	100 mg/kg	Oral Gavage	Characterized the differential pharmacokinetics of the D- and L-enantiomers.

Experimental Protocols

Protocol 1: Oral Administration of N-Acetyl-L-leucine in a Mouse Model of Neurodegeneration

This protocol is a general guideline for the oral administration of N-Acetyl-L-leucine to mice, based on commonly used practices in neuroprotection studies.

1. Materials:

- N-Acetyl-L-leucine (NALL) powder
- Ethanol (200 proof)
- Sterile water for injection
- Sterile glass vials
- Vortex mixer
- Sonicator (optional)
- Animal balance

- Oral gavage needles (20-22 gauge, curved or straight)
 - 1 mL syringes
2. Preparation of NALL Solution (10 mg/mL): a. Prepare a 50 mg/mL stock solution by dissolving N-Acetyl-L-leucine in ethanol. For example, to prepare 1 mL of stock, weigh 50 mg of NALL and dissolve it in 1 mL of ethanol. Vortex thoroughly until fully dissolved. Sonication may be used to aid dissolution. b. Dilute the 50 mg/mL stock solution in sterile water to a final concentration of 10 mg/mL. For example, to make 5 mL of the final solution, add 1 mL of the 50 mg/mL stock to 4 mL of sterile water. c. Vortex the final solution thoroughly before each use.
3. Dosing Procedure: a. Weigh each mouse to accurately determine the required dose volume. The target dose is 100 mg/kg. b. The volume to be administered is calculated as follows:
$$\text{Volume (mL)} = (\text{Weight of mouse in kg} \times 100 \text{ mg/kg}) / 10 \text{ mg/mL}$$
For a 25g (0.025 kg) mouse, the volume would be $(0.025 \text{ kg} \times 100 \text{ mg/kg}) / 10 \text{ mg/mL} = 0.25 \text{ mL}$. c. Gently restrain the mouse. d. Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea. e. Slowly administer the calculated volume of the NALL solution. f. Monitor the animal for any signs of distress after administration.

Protocol 2: Pharmacokinetic Analysis of N-acetyl-leucine Enantiomers Following Oral Gavage in Mice

This protocol outlines the procedure for a pharmacokinetic study of N-acetyl-leucine enantiomers after oral administration of the racemic mixture or the purified L-enantiomer.

1. Animal Model:

- Male BALB/c mice (or other suitable strain), n=3 per time point.

2. Compound Administration: a. Prepare a 10 mg/mL solution of either N-Acetyl-DL-leucine or N-Acetyl-L-leucine in a suitable vehicle (e.g., water). b. Administer the compound via oral gavage at a dose of 100 mg/kg (10 mL/kg).

3. Sample Collection: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) into potassium EDTA tubes. b. Within 30 minutes of collection, centrifuge the blood at 2700 xg for 10 minutes at room temperature to separate the plasma. c. Transfer the

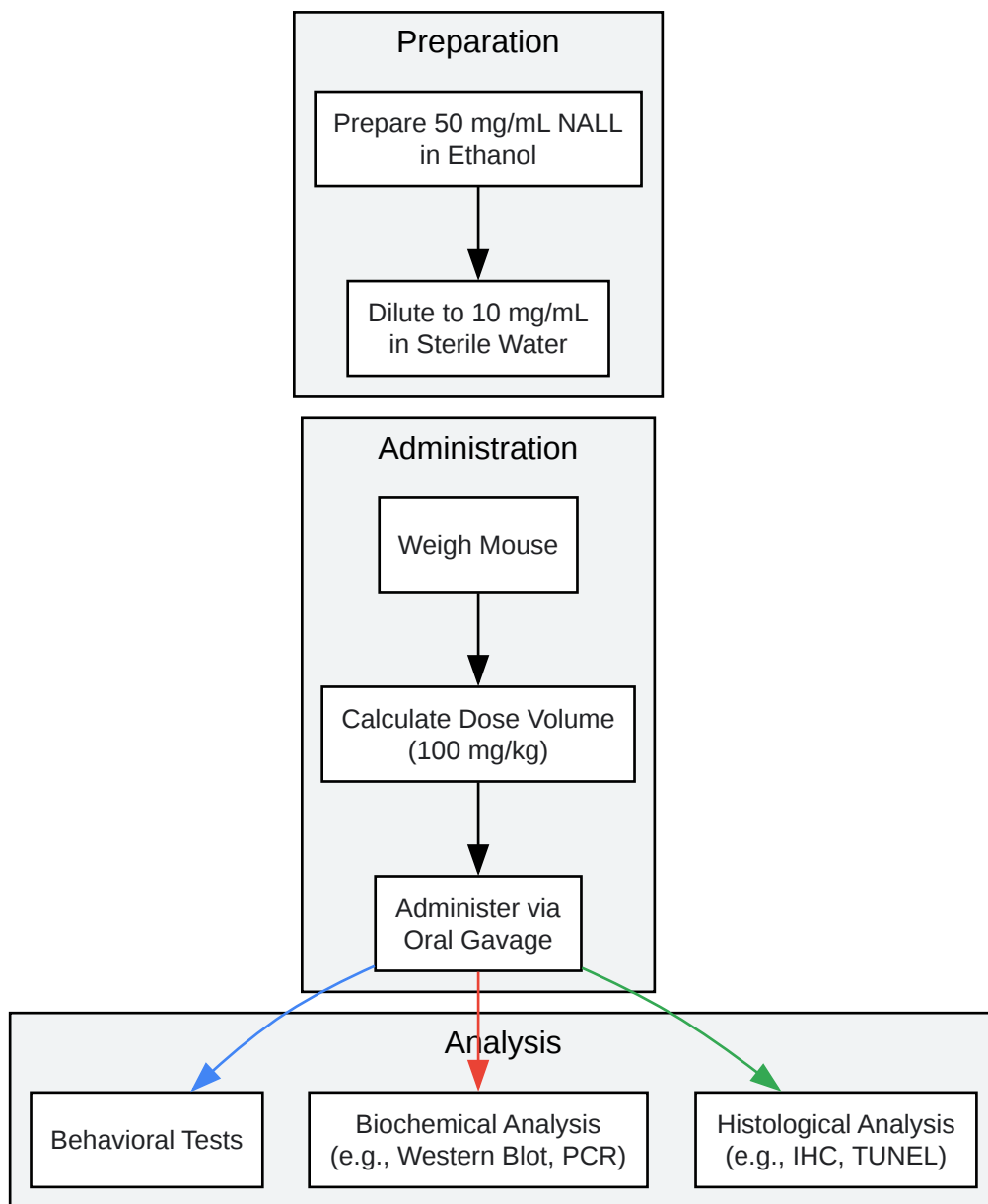
plasma samples into plastic tubes and store at -20°C until analysis. d. For tissue distribution analysis, euthanize the mice at specific time points and collect brain and muscle tissues.

4. Sample Analysis: a. Quantify the plasma and tissue concentrations of **N-Acetyl-D-leucine** and N-Acetyl-L-leucine using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

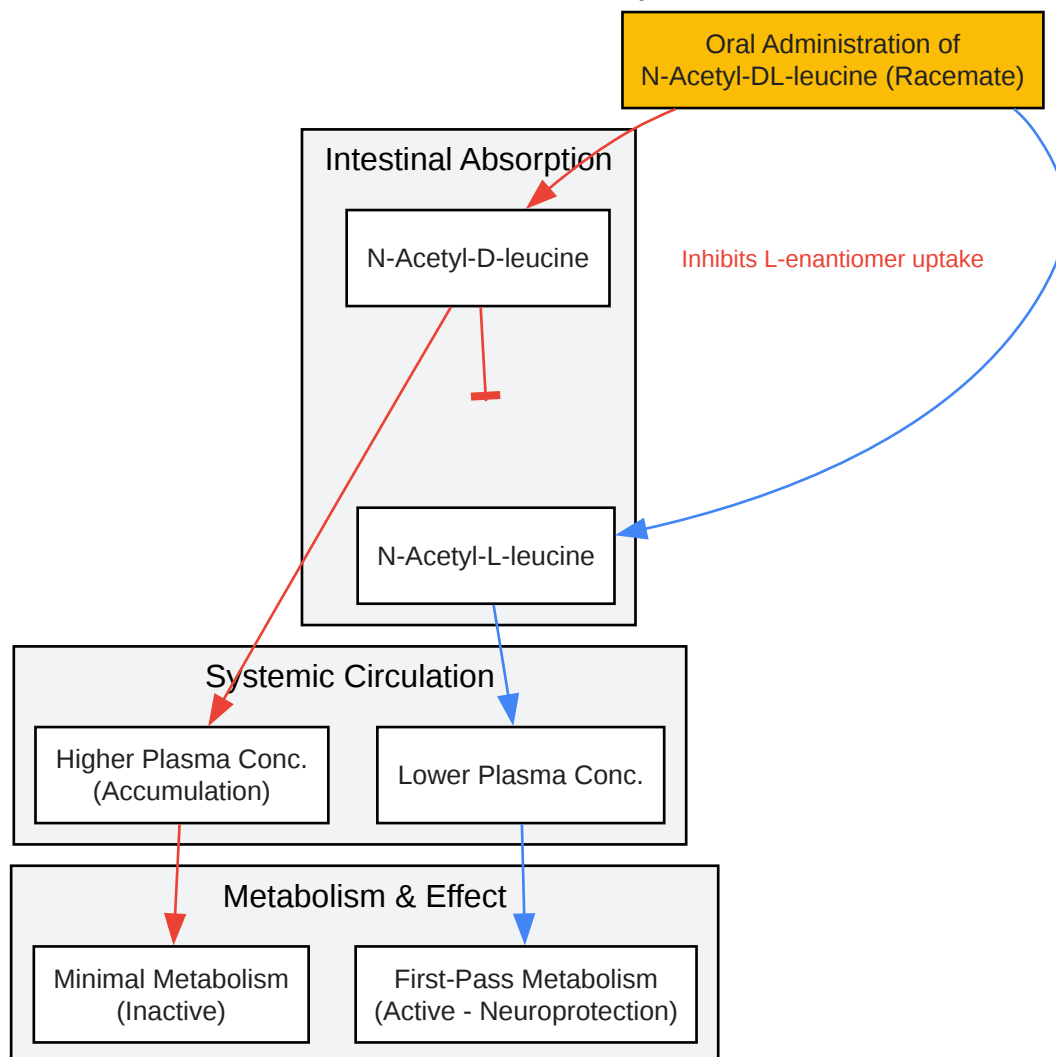
5. Pharmacokinetic Parameter Calculation: a. Use a noncompartmental model to calculate pharmacokinetic parameters such as C_{max} (maximum plasma concentration), T_{max} (time to reach C_{max}), and AUC (area under the plasma concentration-time curve).

Visualizations

Experimental Workflow for In Vivo NALL Administration



Pharmacokinetic Differences of N-acetyl-leucine Enantiomers



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